3-Pyridinecarbonitrile, 4,6-diphenyl-2-(1-pyrrolidinyl)-
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Overview
Description
4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a pyrrolidine ring attached to a nicotinonitrile core, with two phenyl groups at the 4 and 6 positions
Preparation Methods
The synthesis of 4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .
Comparison with Similar Compounds
4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile can be compared with other similar compounds, such as:
4,6-Diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile: This compound has a similar structure but with a pyrrole ring instead of a pyrrolidine ring.
Combretastatin A-4: A natural product with similar anticancer properties but a different chemical structure.
The uniqueness of 4,6-Diphenyl-2-(pyrrolidin-1-yl)nicotinonitrile lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61006-42-6 |
---|---|
Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4,6-diphenyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H19N3/c23-16-20-19(17-9-3-1-4-10-17)15-21(18-11-5-2-6-12-18)24-22(20)25-13-7-8-14-25/h1-6,9-12,15H,7-8,13-14H2 |
InChI Key |
SCSFLKBTRVVNLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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